(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
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Overview
Description
(Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an indolinone moiety linked to a hydroxybenzohydrazide group through a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation of 1-butyl-2-oxoindoline-3-carbaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted hydrazides with various functional groups replacing the original hydrazide moiety.
Scientific Research Applications
(Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, but its structural features suggest it can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorophenyl)-2-thioxothiazolidin-4-one
Uniqueness
(Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is unique due to its specific combination of an indolinone moiety and a hydroxybenzohydrazide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Properties
IUPAC Name |
N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-22-15-10-6-4-8-13(15)17(19(22)25)20-21-18(24)14-9-5-7-11-16(14)23/h4-11,23,25H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZMPAIIROXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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